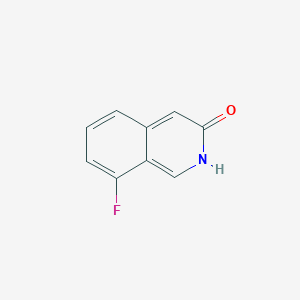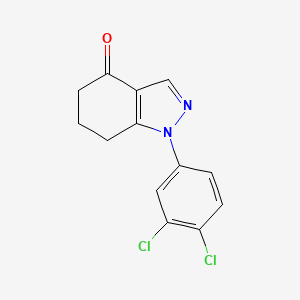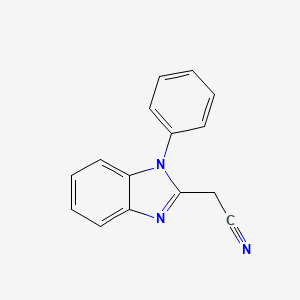
Epidermal Growth Factor Receptor Peptide (985-996)
Vue d'ensemble
Description
Epidermal Growth Factor Receptor Peptide (985-996) is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves multiple steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinolone core.
Fluorination: Incorporation of fluorine atoms at specific positions.
Piperazine Derivatization: Attachment of the 4-methylpiperazin-1-yl group.
Amination: Introduction of the amino group at the 5-position.
Carboxylation: Formation of the carboxylic acid group.
Industrial Production Methods
Industrial production often involves optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.
Reduction: Reduction reactions may target the carbonyl group in the quinolone core.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted quinolones.
Applications De Recherche Scientifique
Epidermal Growth Factor Receptor Peptide (985-996) has several applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with additional methoxy and cyclopropyl groups.
Uniqueness
Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific combination of functional groups, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
Propriétés
Formule moléculaire |
C18H20F2N4O3 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
5-amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H20F2N4O3/c1-22-4-6-23(7-5-22)16-12(19)14(21)11-15(13(16)20)24(9-2-3-9)8-10(17(11)25)18(26)27/h8-9H,2-7,21H2,1H3,(H,26,27) |
Clé InChI |
VSPMPXLOUWFGBD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)



![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)




![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)



